
2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-1-(3,4-dimethoxyphenyl)-3-methyl-alpha-((methylamino)methyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-1-(3,4-dimethoxyphenyl)-3-methyl-alpha-((methylamino)methyl)-, dihydrochloride is a complex organic compound. This compound is characterized by its unique structure, which includes a pyridoindole core, an ethanol group, and several other functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-1-(3,4-dimethoxyphenyl)-3-methyl-alpha-((methylamino)methyl)-, dihydrochloride typically involves multi-step organic synthesis. The process may start with the preparation of the pyridoindole core, followed by the introduction of the ethanol group and other functional groups through various chemical reactions. Common reagents used in these steps include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques would ensure consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Functional groups such as ketones or nitro groups can be reduced to alcohols or amines.
Substitution: Halogen atoms or other leaving groups can be substituted with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation of the ethanol group would yield aldehydes or carboxylic acids, while reduction of ketones would yield secondary alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential pharmacological activities. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its interactions with biological pathways could lead to the development of new treatments for diseases.
Industry
In industry, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial applications.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridoindole derivatives and compounds with similar functional groups. Examples include:
- 2H-Pyrido(3,4-b)indole derivatives with different substituents.
- Compounds with ethanol groups and similar aromatic structures.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its unique structural features. These characteristics give it distinct chemical and biological properties, making it a valuable subject of study.
Propiedades
Número CAS |
111050-88-5 |
|---|---|
Fórmula molecular |
C24H33Cl2N3O3 |
Peso molecular |
482.4 g/mol |
Nombre IUPAC |
1-[1-(3,4-dimethoxyphenyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-3-(methylamino)propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C24H31N3O3.2ClH/c1-15-11-19-18-7-5-6-8-20(18)26-23(19)24(27(15)14-17(28)13-25-2)16-9-10-21(29-3)22(12-16)30-4;;/h5-10,12,15,17,24-26,28H,11,13-14H2,1-4H3;2*1H |
Clave InChI |
RPTAEFDHASXBBU-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(C(N1CC(CNC)O)C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C24.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



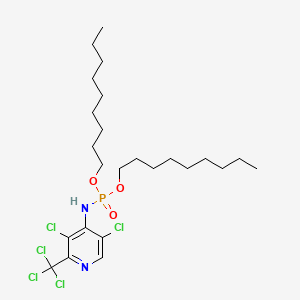
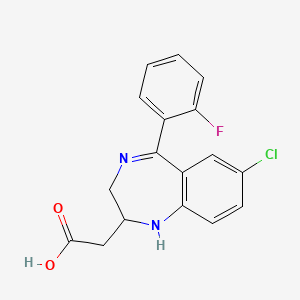
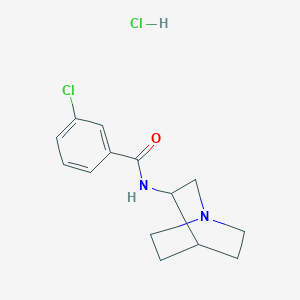
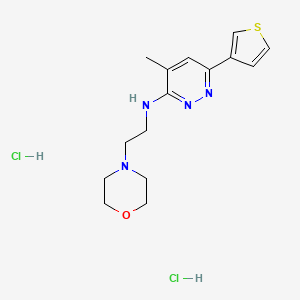


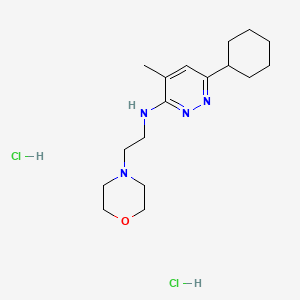
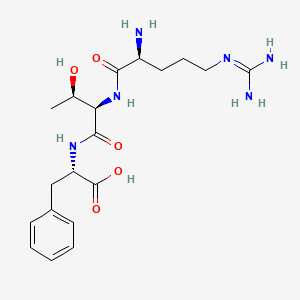
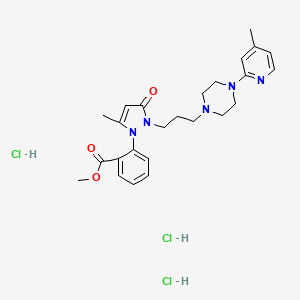
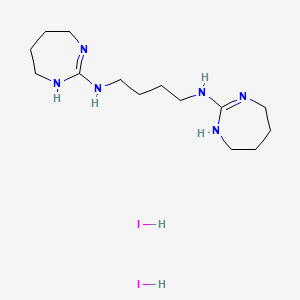
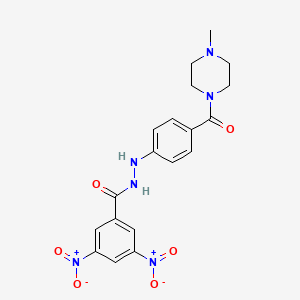

![N-(benzenesulfonyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12730340.png)
